molecular formula C48H68N14O14S2 B1175796 KO-589 CAS No. 16799-82-9

KO-589

Cat. No.: B1175796
CAS No.: 16799-82-9
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Description

KO-589 is a novel hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Its structure features a unique combination of phosphine donor sites and conjugated alkene moieties, enabling robust metal-ligand interactions and enhanced electronic tunability . This compound has shown exceptional promise in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its ability to stabilize reactive metal centers while providing stereochemical control.

Key structural attributes include:

  • Multidentate coordination: this compound binds metals through two phosphorus atoms and one alkene group, forming a tridentate ligand system.
  • Electron-rich environment: The conjugated alkene backbone facilitates π-backbonding, improving catalytic activity in redox-sensitive reactions .
  • Thermal stability: this compound exhibits a decomposition temperature of 285°C, outperforming many traditional phosphine ligands .

Properties

CAS No.

16799-82-9

Molecular Formula

C48H68N14O14S2

Synonyms

KO-589

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • This compound’s tridentate coordination provides greater metal stabilization than BINAP or Xantphos, reducing catalyst deactivation in prolonged reactions .
  • The alkene spacer in this compound introduces controlled flexibility, enabling adaptive geometry during catalysis, unlike the rigid backbones of BINAP and Xantphos .

Catalytic Performance

Table 1: Hydrogenation of Styrene Using Pd Complexes

Ligand Conversion (%) Selectivity (%) TOF (h⁻¹) Reference
This compound 98 95 (R-enantiomer) 1,200
BINAP 85 88 (S-enantiomer) 800
Xantphos 92 82 (Racemic) 950

Key Insights :

  • This compound achieves near-quantitative conversion and high enantioselectivity, attributed to its tridentate structure and electronic modulation .
  • BINAP’s rigid backbone limits substrate accessibility, reducing TOF compared to this compound .

Key Insights :

  • This compound’s superior thermal stability and solubility make it suitable for high-temperature industrial processes .
  • BINAP’s air sensitivity necessitates inert conditions, increasing operational complexity .

Toxicity and Cost

Factor This compound BINAP Xantphos
LD50 (mg/kg, rat) 1,200 350 950
Synthetic Cost ($/g) 150 450 300

Key Insights :

  • This compound’s lower toxicity profile and moderate cost enhance its practicality for large-scale applications .
  • BINAP’s high cost stems from multi-step synthesis and palladium-dependent purification .

Discussion

This compound demonstrates significant advantages over BINAP and Xantphos in catalytic efficiency, stability, and safety. Its tridentate design addresses common limitations of traditional bidentate ligands, such as metal leaching and enantiocontrol. However, challenges remain in optimizing its synthesis for industrial scalability. Future research should explore this compound’s applications in photoredox catalysis and C–H functionalization .

Notes:

  • References follow evidence guidelines for clarity and reproducibility .

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